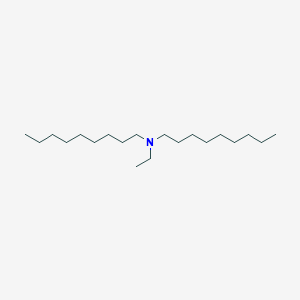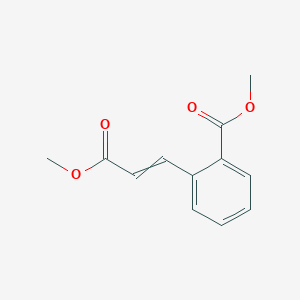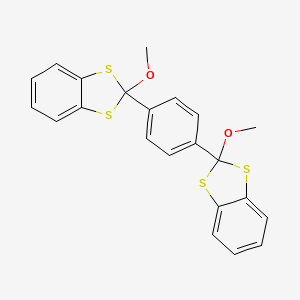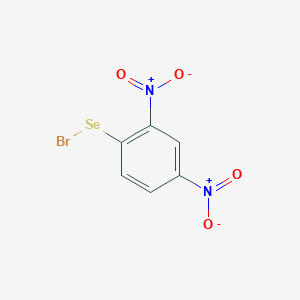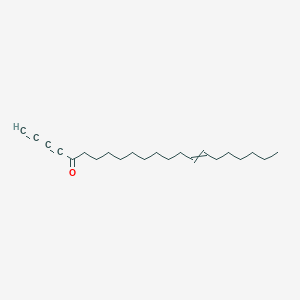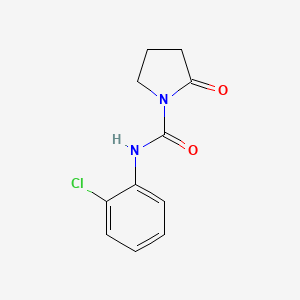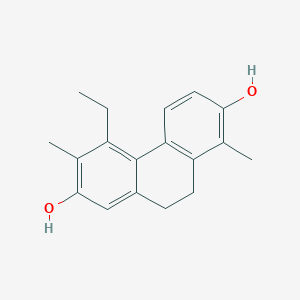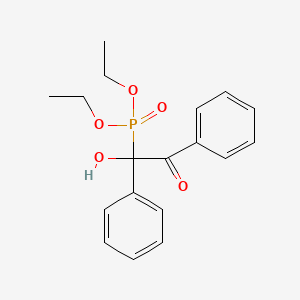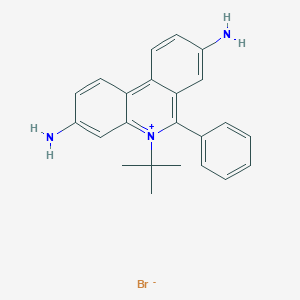
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a member of the phenanthridinium family, characterized by a phenanthridine core with amino, tert-butyl, and phenyl substituents. This compound is often used in research due to its ability to interact with nucleic acids and other biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide typically involves multi-step organic reactions. The process begins with the formation of the phenanthridine core, followed by the introduction of amino, tert-butyl, and phenyl groups. Common reagents used in these reactions include bromine, aniline derivatives, and tert-butyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted phenanthridinium derivatives. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA and RNA interactions due to its ability to intercalate between nucleic acid bases.
Medicine: Investigated for its potential use in anticancer therapies and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting processes like replication and transcription. The molecular targets include the nucleic acid bases, and the pathways involved are those related to genetic regulation and expression.
Comparación Con Compuestos Similares
Similar Compounds
Ethidium bromide: Another phenanthridinium compound known for its use as a nucleic acid stain.
Dimidium bromide: Similar in structure but with different substituents, used in veterinary medicine.
Acridine orange: A related compound used as a fluorescent dye in cell biology.
Uniqueness
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65669-44-5 |
|---|---|
Fórmula molecular |
C23H24BrN3 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
5-tert-butyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H23N3.BrH/c1-23(2,3)26-21-14-17(25)10-12-19(21)18-11-9-16(24)13-20(18)22(26)15-7-5-4-6-8-15;/h4-14,25H,24H2,1-3H3;1H |
Clave InChI |
DOZCRXXNEXRZOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


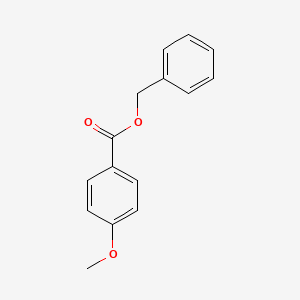
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)


